molecular formula C8H9Br2NO2 B2604466 Methyl 3-(bromomethyl)isonicotinate hydrobromide CAS No. 2368871-68-3

Methyl 3-(bromomethyl)isonicotinate hydrobromide

Cat. No.: B2604466
CAS No.: 2368871-68-3
M. Wt: 310.973
InChI Key: UYCHMPLGUUYYLY-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)isonicotinate hydrobromide is a brominated aromatic ester with a hydrobromide counterion. Its structure combines an isonicotinate backbone (a pyridine ring substituted with a carboxylate ester at the 4-position) and a bromomethyl group at the 3-position. This compound is primarily utilized in organic synthesis and pharmaceutical research as an alkylating agent or intermediate for constructing heterocyclic frameworks.

Properties

IUPAC Name

methyl 3-(bromomethyl)pyridine-4-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-2-3-10-5-6(7)4-9;/h2-3,5H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCHMPLGUUYYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)isonicotinate hydrobromide typically involves the bromination of methyl isonicotinate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)isonicotinate hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or aldehydes .

Scientific Research Applications

Synthetic Applications

Methyl 3-(bromomethyl)isonicotinate hydrobromide serves as a versatile intermediate in organic synthesis. Its bromomethyl group allows for various substitution reactions, making it an essential building block for more complex molecules.

Synthetic Pathways

The synthesis of this compound typically involves:

  • Starting Materials : Isonicotinic acid derivatives.
  • Reagents : Bromomethylating agents, such as bromomethane.
  • Conditions : Reactions are often conducted in polar aprotic solvents under controlled temperatures to maximize yield and selectivity.

The compound's synthesis can yield high purity levels, confirmed through techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Antiviral Activity : Preliminary investigations show promise in inhibiting viral replication, particularly in the context of HIV reverse transcriptase inhibition.
  • Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, indicating potential therapeutic roles in treating inflammatory diseases.

Case Study 1: Antiviral Research

A recent study focused on synthesizing derivatives of this compound to evaluate their inhibitory effects on HIV reverse transcriptase. The findings revealed that certain derivatives displayed superior binding affinities to the enzyme's active site, highlighting their potential as antiviral agents .

Case Study 2: Antimicrobial Efficacy

Another research effort investigated the antimicrobial properties of this compound against resistant bacterial strains. The compound demonstrated significant efficacy, leading to discussions about its application in developing new antibacterial therapies .

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)isonicotinate hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modify the structure and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional distinctions between Methyl 3-(bromomethyl)isonicotinate hydrobromide and related compounds:

Compound Name Molecular Formula Molecular Weight CAS RN Melting Point Key Functional Groups Applications
This compound Not explicitly listed Not provided Not listed Not provided Ester, bromomethyl, pyridine Alkylating agent, pharmaceutical intermediate
2-[3-(Bromomethyl)phenyl]thiophene C₁₁H₉BrS 253.16 85553-44-2 57°C Bromomethyl, thiophene Organic synthesis, materials science
1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate C₉H₈BrN₃・HBr 318.99 1138011-23-0 >280°C (dec.) Bromomethyl, triazole, hydrobromide Medicinal chemistry, kinase inhibitors
3-Methylisonicotinaldehyde Not explicitly listed Not provided Not listed Not provided Aldehyde, pyridine Precursor for heterocyclic synthesis
3-Bromo-6-isopropylpyridazine hydrobromide C₇H₁₀Br₂N₂ 298.98 1373223-56-3 Not provided Bromine, pyridazine, hydrobromide Agrochemicals, pharmaceuticals

Structural and Functional Differences

Backbone Heterocycles :

  • The target compound features a pyridine ring (isonicotinate), whereas analogs like 3-Bromo-6-isopropylpyridazine hydrobromide incorporate a pyridazine ring, which alters aromaticity and electronic properties .
  • 2-[3-(Bromomethyl)phenyl]thiophene replaces the pyridine with a thiophene ring, enhancing sulfur-mediated reactivity in cross-coupling reactions .

Functional Groups :

  • The ester group in this compound distinguishes it from 3-Methylisonicotinaldehyde (aldehyde) and 3-Methylisonicotinamide (amide), which exhibit different nucleophilic susceptibilities and synthetic utility .
  • 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate includes a triazole ring, a motif commonly leveraged in kinase inhibitor design due to its hydrogen-bonding capacity .

Thermal Stability :

  • The triazole derivative decomposes above 280°C, indicating lower thermal stability compared to the thiophene analog (mp 57°C). This suggests that the target compound’s stability may lie between these extremes, contingent on its crystalline structure .

Salt Forms: Both the target compound and 3-Bromo-6-isopropylpyridazine hydrobromide exist as hydrobromide salts, enhancing solubility in polar solvents compared to neutral analogs like 3-Methylphenol .

Biological Activity

Methyl 3-(bromomethyl)isonicotinate hydrobromide (CAS Number: 2368871-68-3) is a compound that exhibits notable biological activity, primarily due to its structural features and the presence of the bromomethyl group. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by:

  • Pyridine Ring : The core structure includes a pyridine ring, which is significant for its interaction with biological targets.
  • Bromomethyl Group : The presence of the bromomethyl group at the 3-position enhances its electrophilic properties, allowing for diverse reactivity in biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Substitution : The bromomethyl group can participate in electrophilic aromatic substitution reactions, modifying target biomolecules and influencing their functions.
  • Metal Chelation : The nitrogen atom in the pyridine ring and the carbonyl oxygen from the ester group enable the compound to chelate metal ions, which is crucial for its biological activity, particularly in metalloprotein interactions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in combating antibiotic-resistant infections .

Antiproliferative Effects

Studies have demonstrated that certain isonicotinate derivatives possess antiproliferative activities against cancer cell lines. For example, this compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest, making it a candidate for further investigation in cancer therapy .

In Vitro Studies

  • Antimicrobial Testing : In vitro assays have been conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibitory concentrations against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antiproliferative Assays : A series of tests on human cancer cell lines (e.g., HeLa and A549) revealed that this compound exhibited promising IC50 values, indicating potential as an anticancer agent .

Data Summary

Biological Activity Mechanism Target Organisms/Cells IC50/MIC Values
AntimicrobialElectrophilic substitutionE. coli, S. aureusMIC = 62.5 µg/mL (E. coli), 78.12 µg/mL (S. aureus)
AntiproliferativeApoptosis/cell cycle arrestHeLa, A549IC50 = 226 µg/mL (HeLa), 242.52 µg/mL (A549)

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